4-Ethyl-2-methoxyaniline

Beschreibung

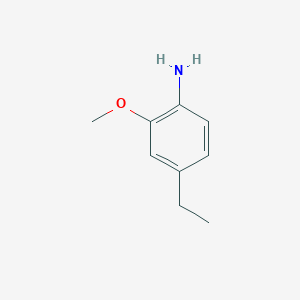

4-Ethyl-2-methoxyaniline (C₉H₁₃NO, molecular weight 151.21 g/mol) is a substituted aniline derivative featuring an ethyl group at the para position and a methoxy group at the ortho position relative to the amine functional group. Its structure is characterized by distinct electronic and steric effects imparted by these substituents, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel |

C9H13NO |

|---|---|

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

4-ethyl-2-methoxyaniline |

InChI |

InChI=1S/C9H13NO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3,10H2,1-2H3 |

InChI-Schlüssel |

QOJCZWOJDIZTIK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methoxyaniline can be synthesized through several methods, including:

Nitration and Reduction: One common method involves the nitration of 4-ethyl-2-methoxybenzene to form 4-ethyl-2-methoxynitrobenzene, followed by reduction to yield this compound.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination processes using metal catalysts such as palladium or ruthenium complexes . These methods are preferred for their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: Reduction reactions typically yield amines or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Quinones and nitroso compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-methoxyaniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-methoxyaniline involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The ethyl group in this compound increases lipophilicity, enhancing solubility in organic solvents compared to unsubstituted anilines .

- Methoxy groups at ortho positions (as in 2-methoxyaniline) introduce steric hindrance, slowing reactions like diazotization, whereas para-substituted analogs (e.g., 4-methoxyaniline) exhibit faster kinetics .

- Chloro and acetyl groups in the compound deactivate the aromatic ring, contrasting sharply with the electron-rich nature of this compound .

Insights :

Reactivity in Cross-Coupling Reactions

- This compound undergoes palladium-catalyzed direct arylation to form carbazoles, a reaction less feasible with electron-deficient analogs like the chloro-acetyl derivative .

- Steric effects : Ortho-methoxy substitution in 2-methoxyaniline impedes coupling reactions compared to the para-substituted this compound .

Pharmaceutical Relevance

- This compound is critical for synthesizing murrayafoline A , an antitumor carbazole alkaloid .

- In contrast, 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone () may serve as an intermediate for antibiotics or kinase inhibitors due to its electrophilic chloro group .

Stability and Spectroscopic Differentiation

- Stability : The electron-donating ethyl and methoxy groups in this compound enhance stability against oxidation compared to electron-poor analogs .

- ¹H NMR Differentiation : The aromatic proton at δ 6.64 in this compound contrasts with δ 7.2–7.5 in 4-methoxyaniline (para-substitution) and δ 6.8–7.0 in 2-methoxyaniline (ortho-substitution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.